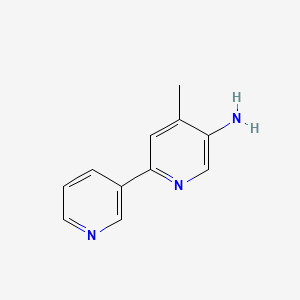
3-Pyridin-2-YL-propylamine dihydrochloride
Vue d'ensemble
Description
3-Pyridin-2-yl-propylamine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H12N2•2HCl and a molecular weight of 209.12 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and another using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of 3-Pyridin-2-YL-propylamine dihydrochloride consists of a pyridine ring attached to a propylamine group. The compound has a molecular formula of C8H12N2•2HCl and a molecular weight of 209.12 .Physical And Chemical Properties Analysis
3-Pyridin-2-YL-propylamine dihydrochloride has a molecular weight of 209.12 . Other physical and chemical properties such as boiling point, density, and others are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Proteomics Research
3-Pyridin-2-YL-propylamine dihydrochloride: is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with various proteins, which can be pivotal for understanding protein function and interaction networks within cells.
Photophysical Studies
This compound exhibits intriguing photophysical behavior, making it valuable for studying excitation-dependent fluorescence and phosphorescence . Such properties are essential for developing new materials with potential applications in organic electronics and photonics.
Bioimaging
Due to its fluorescent properties, 3-Pyridin-2-YL-propylamine dihydrochloride can be used in bioimaging applications . It can help in visualizing biological processes at the molecular level, which is crucial for medical diagnostics and research.
Anti-Counterfeiting Measures
The compound’s unique photophysical characteristics can be leveraged in anti-counterfeiting technologies. It can be incorporated into security inks or papers to create features that are difficult to replicate without the specific compound.
Catalysis
Research indicates that derivatives of 3-Pyridin-2-YL-propylamine dihydrochloride can act as catalysts in chemical reactions . This can lead to more efficient industrial processes and the development of new synthetic pathways in organic chemistry.
Display Technology
The compound’s ability to emit light under certain conditions makes it a candidate for use in display technologies . It could contribute to the development of new types of displays with improved brightness and color range.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Pyridin-2-YL-propylamine dihydrochloride is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that promotes the conversion of protoporphyrin IX to protoporphyrinogen IX in the presence of external oxygen .
Mode of Action
3-Pyridin-2-YL-propylamine dihydrochloride acts as a PPO inhibitor . It interacts with PPO via diverse interaction models, such as π−π stacking and hydrogen bonds . This interaction inhibits the activity of PPO, thereby disrupting the conversion of protoporphyrin IX to protoporphyrinogen IX .
Biochemical Pathways
The inhibition of PPO by 3-Pyridin-2-YL-propylamine dihydrochloride affects the porphyrin biosynthesis pathway . This pathway is crucial for the production of heme and chlorophyll in organisms. By inhibiting PPO, the compound disrupts this pathway, leading to downstream effects such as the prevention of heme and chlorophyll production .
Result of Action
The inhibition of PPO by 3-Pyridin-2-YL-propylamine dihydrochloride results in herbicidal activity . The compound has been shown to exhibit superior herbicidal activities against broadleaf and monocotyledon weeds . In particular, it has been found to have high crop safety at a dosage range of 37.5−150 g ai/ha .
Propriétés
IUPAC Name |
3-pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWQMTUYKRHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















